3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with bromine and methyl groups as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Substitution: The protected intermediate undergoes further reactions to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a scaffold for developing new drugs, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can result in the reduction of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: A precursor in the synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine.
1,5-Dimethyl-1H-pyrazolo[4,3-b]pyridine: Lacks the bromine substituent but shares the core structure.
3-Iodo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine: Similar structure with iodine instead of bromine.
Uniqueness
This compound is unique due to the presence of both bromine and methyl groups, which can influence its reactivity and interactions with biological targets. This combination of substituents can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
3-bromo-1,5-dimethylpyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-4-6-7(10-5)8(9)11-12(6)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJVAXVDGIHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N(N=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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